molecular formula C13H16BrNO2Si B15202635 Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate

Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate

Cat. No.: B15202635
M. Wt: 326.26 g/mol
InChI Key: ZSUVVFXGNYLKRL-UHFFFAOYSA-N
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Description

Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate is a multifunctional aromatic ester featuring a benzoate core substituted with an amino group at position 2, a bromine atom at position 5, and a trimethylsilyl (TMS)-protected ethynyl group at position 2. This compound combines electron-donating (amino), electron-withdrawing (bromo), and sterically bulky (TMS-ethynyl) substituents, making it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or conjugated polymers.

Properties

Molecular Formula

C13H16BrNO2Si

Molecular Weight

326.26 g/mol

IUPAC Name

methyl 2-amino-5-bromo-3-(2-trimethylsilylethynyl)benzoate

InChI

InChI=1S/C13H16BrNO2Si/c1-17-13(16)11-8-10(14)7-9(12(11)15)5-6-18(2,3)4/h7-8H,15H2,1-4H3

InChI Key

ZSUVVFXGNYLKRL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1N)C#C[Si](C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate typically involves a multi-step process:

    Bromination: The starting material, methyl benzoate, undergoes bromination to introduce the bromine atom at the desired position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group.

    Trimethylsilyl-Ethynylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction solvents, and purification methods to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium and Copper Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For modifying the amino group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzoates, while substitution reactions can introduce different functional groups at the bromine position.

Scientific Research Applications

Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. The amino group can interact with biological molecules, potentially leading to therapeutic effects. The bromine atom can be a site for further functionalization, enhancing the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The unique combination of substituents in Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate distinguishes it from related benzoate derivatives. Below is a systematic comparison with key analogs:

Methyl 3-[(Trimethylsilyl)ethynyl]benzoate

  • Structure: Lacks amino and bromo groups.
  • Synthesis: Prepared via Sonogashira coupling of methyl 3-iodobenzoate with trimethylsilyl acetylene .
  • Reactivity : The TMS-ethynyl group serves as a protected alkyne, enabling subsequent deprotection (e.g., with fluoride ions) for Glaser coupling to form conjugated diyne systems .
  • Applications : Primarily used in polymer chemistry to build linear conjugated frameworks.
Property Methyl 2-Amino-5-bromo-3-[(TMS)ethynyl]benzoate Methyl 3-[(TMS)ethynyl]benzoate
Molecular Weight (g/mol) ~370 (estimated) ~248 (calculated)
Key Functional Groups Amino, Bromo, TMS-ethynyl TMS-ethynyl
Solubility Moderate in polar aprotic solvents (DMF, DMSO) High in THF, DCM
Stability Sensitive to strong acids/bases due to amino group Stable under inert conditions

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (e.g., Compound 5 in )

  • Structure : Heterocyclic imidazole core with ester and aryl substituents.
  • Synthesis: Derived from cyclization of methyl 3-arylamino-2-benzoylaminobut-2-enoate under acidic (PPA) conditions .
  • Reactivity : The imidazole ring enables participation in coordination chemistry and hydrogen bonding, unlike the purely aromatic benzoate system.
  • Applications : Explored in medicinal chemistry for bioactive molecule design.
Property Methyl 2-Amino-5-bromo-3-[(TMS)ethynyl]benzoate Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates
Core Structure Benzoate ester Imidazole ring
Electronic Effects Mixed (donor/withdrawing/bulky) Electron-rich heterocycle
Synthetic Utility Building block for functionalized polymers Precursor for pharmacophores

3BBA (3,3'-(Buta-1,3-diyne-1,4-diyl)dibenzoic Acid)

  • Structure: Diacetylene-linked dibenzoic acid, lacking amino, bromo, and TMS groups.
  • Synthesis : Derived from Glaser coupling of methyl 3-ethynylbenzoate, followed by saponification .
  • Reactivity: The diyne backbone facilitates solid-state polymerization, unlike the mono-alkyne in the target compound.
  • Applications : Used in surface science for polymer thin films.
Property Methyl 2-Amino-5-bromo-3-[(TMS)ethynyl]benzoate 3BBA
Polymerization Potential Limited (single alkyne site) High (conjugated diyne)
Functional Groups Ester, amino, bromo, TMS-ethynyl Carboxylic acid, diyne

Key Research Findings and Implications

  • Electronic Modulation: The bromo and amino groups in Methyl 2-Amino-5-bromo-3-[(TMS)ethynyl]benzoate create an electronic asymmetry absent in simpler analogs like methyl 3-[(TMS)ethynyl]benzoate. This asymmetry could enhance its utility in nonlinear optics or as a ligand in catalysis.
  • Stability Challenges: The amino group may render the compound prone to oxidation or side reactions under harsh conditions, unlike the more robust methyl 1-aryl imidazole carboxylates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate?

  • Methodology :

  • Step 1 : Introduce the trimethylsilyl (TMS) ethynyl group via Sonogashira coupling between a brominated benzoate precursor and trimethylsilylacetylene (TMSA). This requires palladium catalysts (e.g., Pd(PPh₃)₂Cl₂), copper iodide, and a base (e.g., triethylamine) in anhydrous THF .
  • Step 2 : Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
  • Step 3 : Amino group introduction may involve nucleophilic substitution of a nitro or halide group using ammonia or amines under high-pressure/high-temperature conditions .
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via HPLC or GC-MS .

Q. How do the electronic properties of substituents (Br, TMS-ethynyl, NH₂) influence reactivity?

  • Electron-Withdrawing Effects : The bromine atom and ester group deactivate the benzene ring, directing electrophilic substitutions to the para or meta positions.
  • TMS-Ethynyl : The ethynyl group acts as a π-donor, enhancing conjugation, while the TMS moiety stabilizes intermediates during coupling reactions .
  • Amino Group : The NH₂ group is strongly activating, making the 2-position susceptible to oxidation or further functionalization. This requires protection (e.g., acetylation) during multi-step syntheses .

Advanced Research Questions

Q. How to resolve contradictions in regioselectivity during substitution reactions?

  • Case Study : Bromination of the parent benzoate derivative may yield unexpected regioisomers due to competing directing effects. For example, in Methyl 5-bromo-3-hydroxy-2-methylbenzoate, hydroxyl and methyl groups compete for directing, leading to mixed products .
  • Solution : Use computational modeling (DFT) to predict substituent effects or employ steric blocking groups (e.g., bulky silyl ethers) to enforce desired regioselectivity .

Q. What advanced spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The TMS-ethynyl group shows characteristic signals at δ ~0.1 ppm (TMS) and 90–100 ppm (sp-hybridized carbons) .
  • X-ray Crystallography : Resolves ambiguities in substituent positioning, especially when steric hindrance distorts NMR assignments .
  • IR Spectroscopy : Confirm NH₂ presence via N-H stretches (~3400 cm⁻¹) and ester carbonyls (~1720 cm⁻¹) .

Q. How does the compound interact with biological targets (e.g., enzymes)?

  • Mechanistic Insight : The NH₂ group may form hydrogen bonds with active-site residues, while the TMS-ethynyl group enhances lipophilicity, aiding membrane penetration. In Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate analogs, similar structures inhibit enzymes like kinases or proteases via competitive binding .
  • Experimental Design : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinities. Pair with molecular docking simulations to map interactions .

Q. What are the challenges in scaling up synthesis while maintaining yield?

  • Key Issues :

  • Coupling Efficiency : Sonogashira reactions are sensitive to oxygen/moisture; use Schlenk techniques or flow chemistry for reproducibility .
  • Byproduct Formation : Bromination may produce di-brominated byproducts; optimize NBS stoichiometry and reaction time .
    • Scale-Up Strategies : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

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